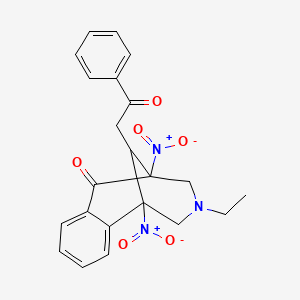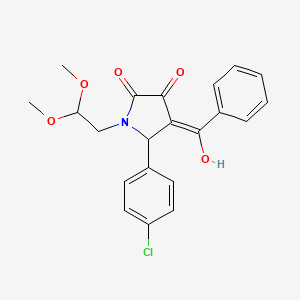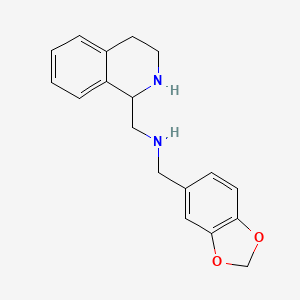-yl)ethanoate](/img/structure/B11087153.png)
methyl (2Z)-[2-(2-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, in particular, has a unique structure that combines a chlorophenyl group with a dihydroquinoline moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dihydroquinoline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the hydrazone derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, leading to changes in their function. These interactions can disrupt cellular processes, making the compound effective in various therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar compounds include other hydrazone derivatives and quinoline-based compounds. For example:
METHYL 2-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE: This compound has a dinitrophenyl group instead of a chlorophenyl group, which can lead to different biological activities.
METHYL 2-[(Z)-2-(2-TOSYLHYDRAZONO)-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE: The tosylhydrazono group can provide different chemical reactivity and potential applications. The uniqueness of METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18ClN3O2 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
methyl (2Z)-2-[(2-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-18(23)17(21-20-15-10-4-3-9-14(15)19)22-12-6-8-13-7-2-5-11-16(13)22/h2-5,7,9-11,20H,6,8,12H2,1H3/b21-17- |
Clé InChI |
NCOMDXNBFHHIHW-FXBPSFAMSA-N |
SMILES isomérique |
COC(=O)/C(=N/NC1=CC=CC=C1Cl)/N2CCCC3=CC=CC=C32 |
SMILES canonique |
COC(=O)C(=NNC1=CC=CC=C1Cl)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B11087075.png)
![Ethyl 4-{3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11087092.png)
![4-Isopropylidene-3a,6a-dimethyl-3-pyridin-2-ylmethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B11087094.png)
![1-(4-{4-[(4-Bromophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B11087100.png)
![N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087107.png)

![Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate](/img/structure/B11087123.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11087128.png)
![2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11087143.png)

![2,2,3,3-Tetrafluoropropyl 4-[2-[(2,3-dimethylphenyl)imino]-3-(4-methylpiperazino)-1,3-thiazol-4(3H)-YL]-1-benzenesulfonate](/img/structure/B11087150.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide](/img/structure/B11087157.png)
![4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11087160.png)

